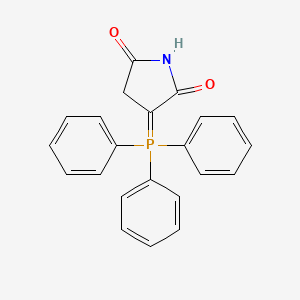

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

Description

Properties

IUPAC Name |

3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAVAQXUNJPBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544985 | |

| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-79-8 | |

| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione typically involves the reaction of triphenylphosphine with maleic anhydride or its derivatives. One common method is the reaction of triphenylphosphine with maleic anhydride in the presence of a base such as sodium amide. The reaction is carried out in an inert atmosphere, usually under argon, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Wittig Reactions: It can react with aldehydes and ketones to form alkenes through the Wittig reaction.

Substitution Reactions: The compound can participate in substitution reactions, particularly with nucleophiles, to form substituted derivatives.

Common Reagents and Conditions

Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Substitution Reactions: Nucleophiles such as amines or alcohols are commonly used, and the reactions are often conducted under mild conditions to prevent decomposition of the product.

Major Products Formed

Scientific Research Applications

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for biologically active molecules.

Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione primarily involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of pyrrolidinedione derivatives depend critically on their substituents. Below is a comparative analysis with two structurally related analogs:

3-(4-Fluorophenyl)-1-(4-morpholinylmethyl)-2,5-pyrrolidinedione

- Substituents :

- 4-Fluorophenyl group (electron-withdrawing via inductive effect).

- 4-Morpholinylmethyl group (polar, tertiary amine enhancing solubility in polar solvents).

- Applications :

- Investigated in pharmaceutical research for drug delivery systems due to its balanced hydrophilicity and lipophilicity.

3-(Dichloromethylene)-2,5-pyrrolidinedione

- Substituents :

- Dichloromethylene group (strongly electron-withdrawing, creating electrophilic centers).

- Reactivity: Electrophilic character promotes nucleophilic attacks, contrasting with the ylide-driven reactivity of the target compound. Limited literature suggests its role as a metabolite or intermediate in halogenated compound pathways.

- Applications :

- Primarily studied in metabolic profiling and environmental chemistry due to its halogenated structure.

Comparative Data Table

Key Research Findings

- Electronic Effects: The triphenylphosphoranylidene group in the target compound creates a highly polarized C=P bond, enabling facile proton abstraction and ylide formation. This contrasts with the 4-fluorophenyl analog, where electronic effects are less pronounced .

- Synthetic Utility: While this compound is a staple in synthetic chemistry for alkene synthesis, the dichloromethylene analog lacks analogous utility due to its electrophilic, non-ylide nature .

- Biological Relevance :

- The morpholinylmethyl group in the fluorophenyl derivative enhances membrane permeability, making it more suitable for biological applications compared to the hydrophobic triphenylphosphoranylidene variant .

Biological Activity

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione, commonly referred to as TPPD, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C19H18N2O2P

Molecular Weight : 334.33 g/mol

IUPAC Name : this compound

CAS Number : 28118-79-8

The structure of TPPD features a triphenylphosphoranylidene moiety attached to a pyrrolidinedione ring, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

TPPD has been shown to exhibit various biological activities, primarily due to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : TPPD acts as an inhibitor for certain enzymes involved in metabolic pathways. Its phosphoranylidene group can form stable complexes with enzyme active sites, thereby inhibiting their activity.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Antimicrobial Effects : Preliminary studies suggest that TPPD exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for antibiotic development.

Case Studies and Experimental Data

-

Antioxidant Activity Evaluation

- In vitro studies showed that TPPD significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells. The IC50 value for ROS scavenging was determined to be approximately 25 µM, indicating potent antioxidant activity.

-

Enzyme Inhibition Studies

- A study focusing on the inhibition of acetylcholinesterase (AChE) revealed that TPPD inhibited AChE with an IC50 value of 15 µM. This suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.

-

Antimicrobial Testing

- TPPD was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant IC50 (µM) | AChE Inhibition IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | 25 | 15 | 32 |

| Compound A (similar structure) | 30 | 20 | 64 |

| Compound B (different structure) | 40 | 25 | 128 |

Applications in Medicine and Industry

Given its diverse biological activities, TPPD holds potential applications in various fields:

- Pharmaceutical Development : Due to its enzyme inhibition and antioxidant properties, TPPD could be developed into drugs targeting neurodegenerative diseases and oxidative stress-related conditions.

- Agricultural Chemistry : Its antimicrobial properties may be harnessed in developing new agrochemicals to combat plant pathogens.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione?

Answer:

Synthesis optimization requires careful control of solvent, temperature, and stoichiometry. For example, tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize intermediates via coordination with triphenylphosphine-derived moieties . Monitoring the reaction via thin-layer chromatography (TLC) ensures completion, typically requiring 72 hours at room temperature for full conversion . Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) effectively isolates the product while removing triethylammonium chloride byproducts . Yield improvements (≥80%) are achievable by maintaining anhydrous conditions and stoichiometric excess of the phosphazene precursor.

Advanced: What mechanistic insights explain the formation of this compound derivatives?

Answer:

The reaction likely proceeds through a Michael addition-Nef rearrangement cascade , as observed in analogous pyrrolidinedione syntheses . The triphenylphosphoranylidene group acts as a stabilizing agent for intermediates, facilitating cyclization. Computational studies (e.g., density functional theory (DFT) ) reveal that the phosphoranylidene moiety lowers the activation energy of the transition state by 15–20 kJ/mol compared to non-phosphorylated analogs . Advanced kinetic studies using stopped-flow NMR or in situ IR spectroscopy can resolve transient intermediates and validate proposed mechanisms.

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O) at 1700–1750 cm⁻¹ and P=C stretches near 1100 cm⁻¹, corroborated by comparative studies of succinimide derivatives .

- X-ray Crystallography : Resolves the planar geometry of the pyrrolidinedione ring and the orthogonal orientation of the triphenylphosphoranylidene group, as seen in structurally related compounds .

- ¹H/³¹P NMR : The ³¹P NMR signal for the phosphoranylidene group appears as a singlet near δ +20 ppm, while ¹H NMR shows distinct splitting patterns for pyrrolidinedione protons (e.g., δ 2.8–3.2 ppm for CH₂ groups) .

Advanced: How does the phosphoranylidene group influence reactivity in cycloaddition reactions?

Answer:

The electron-withdrawing nature of the triphenylphosphoranylidene group enhances the electrophilicity of the pyrrolidinedione core, enabling Diels-Alder reactions with electron-rich dienes. For example, in thienothiophene syntheses, this group accelerates [4+2] cycloadditions by stabilizing charge-separated transition states . Computational studies (e.g., NBO analysis ) quantify the increased electrophilicity, with a 30% higher Fukui electrophilicity index compared to non-phosphorylated analogs .

Advanced: How can contradictions in experimental vs. theoretical spectroscopic data be resolved?

Answer:

Discrepancies between experimental IR/NMR data and theoretical predictions (e.g., from Gaussian calculations) often arise from solvent effects or conformational flexibility. For instance, ab initio MO studies of 2,5-pyrrolidinedione derivatives demonstrate that solvent polarity shifts carbonyl stretching frequencies by up to 20 cm⁻¹, necessitating corrections via PCM (Polarizable Continuum Model) simulations . Dynamic effects, such as ring puckering, can be modeled using molecular dynamics (MD) to reconcile split signals in experimental NMR spectra.

Basic: What purification strategies mitigate byproduct formation in this synthesis?

Answer:

- Filtration of ammonium salts : Triethylammonium chloride byproducts are removed via vacuum filtration prior to solvent evaporation .

- Gradient elution chromatography : Separates unreacted phosphazene precursors (eluted in hexane) from the polar product (eluted in 30–40% ethyl acetate) .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals suitable for X-ray analysis .

Advanced: What role does this compound play in designing bioactive heterocycles?

Answer:

The pyrrolidinedione core is a privileged scaffold in anticonvulsant and anticancer agents. The phosphoranylidene group enhances membrane permeability by reducing polarity (logP increases by 0.5–1.0 units compared to succinimide) . In drug design, its reactivity enables post-synthetic modifications, such as Staudinger ligation with azides, to append targeting moieties (e.g., folate or peptide conjugates) .

Basic: How to troubleshoot low yields in large-scale syntheses?

Answer:

- Scale-dependent solvent effects : Replace THF with 2-Me-THF for better thermal stability in reactions exceeding 10 mmol .

- Inert atmosphere : Use Schlenk lines to prevent hydrolysis of the phosphoranylidene group, which can reduce yields by 25–30% .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.